molecular formula C13H12O2S B12067102 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone

1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone

Cat. No.: B12067102
M. Wt: 232.30 g/mol
InChI Key: ZDUNIXJVPZKMIZ-UHFFFAOYSA-N
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Description

1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is an organic compound that features a thiophene ring substituted with a hydroxymethylphenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Substitution with Hydroxymethylphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts acylation reaction with 4-(hydroxymethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Ethanone Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 1-(5-(4-(Carboxyphenyl)thiophen-2-yl)ethanone.

    Reduction: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanol.

    Substitution: 1-(5-(4-(Nitrophenyl)thiophen-2-yl)ethanone.

Scientific Research Applications

1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-(Thiophen-2-yl)phenyl)ethanone: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanone: Contains a methoxy group instead of a hydroxymethyl group, affecting its electronic properties and interactions.

Uniqueness: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which enhances its ability to form hydrogen bonds and participate in specific chemical reactions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

1-[5-[4-(hydroxymethyl)phenyl]thiophen-2-yl]ethanone

InChI

InChI=1S/C13H12O2S/c1-9(15)12-6-7-13(16-12)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3

InChI Key

ZDUNIXJVPZKMIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)CO

Origin of Product

United States

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